molecular formula C26H43NaO9 B13849887 sodium;9-[(E)-4-[(2R,3aS,6S,7S,7aR)-2-[(1S,2S,3S)-1,3-dihydroxy-2-methylbutyl]-7-hydroxy-3,3a,4,6,7,7a-hexahydro-2H-furo[3,2-c]pyran-6-yl]-3-methylbut-2-enoyl]oxynonanoate

sodium;9-[(E)-4-[(2R,3aS,6S,7S,7aR)-2-[(1S,2S,3S)-1,3-dihydroxy-2-methylbutyl]-7-hydroxy-3,3a,4,6,7,7a-hexahydro-2H-furo[3,2-c]pyran-6-yl]-3-methylbut-2-enoyl]oxynonanoate

Cat. No.: B13849887
M. Wt: 522.6 g/mol
InChI Key: WGWNMOGICRTCLI-BWHRDUBESA-M
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Description

Sodium;9-[(E)-4-[(2R,3aS,6S,7S,7aR)-2-[(1S,2S,3S)-1,3-dihydroxy-2-methylbutyl]-7-hydroxy-3,3a,4,6,7,7a-hexahydro-2H-furo[3,2-c]pyran-6-yl]-3-methylbut-2-enoyl]oxynonanoate (CAS 71087-97-3) is a structurally complex sodium salt characterized by a furopyran core, multiple stereogenic centers, and a long-chain oxynonanoate ester (). The compound’s stereochemistry is critical: the 2R,3aS,6S,7S,7aR configuration in the furopyran ring and 1S,2S,3S diastereomerism in the dihydroxy-methylbutyl group differentiate it from analogs (). Limited pharmacokinetic data are available, but its structural features align with glycoside-like molecules, implying possible hepatic metabolism and renal excretion.

Properties

Molecular Formula

C26H43NaO9

Molecular Weight

522.6 g/mol

IUPAC Name

sodium;9-[(E)-4-[(2R,3aS,6S,7S,7aR)-2-[(1S,2S,3S)-1,3-dihydroxy-2-methylbutyl]-7-hydroxy-3,3a,4,6,7,7a-hexahydro-2H-furo[3,2-c]pyran-6-yl]-3-methylbut-2-enoyl]oxynonanoate

InChI

InChI=1S/C26H44O9.Na/c1-16(13-23(30)33-11-9-7-5-4-6-8-10-22(28)29)12-20-25(32)26-19(15-34-20)14-21(35-26)24(31)17(2)18(3)27;/h13,17-21,24-27,31-32H,4-12,14-15H2,1-3H3,(H,28,29);/q;+1/p-1/b16-13+;/t17-,18-,19-,20-,21+,24-,25-,26+;/m0./s1

InChI Key

WGWNMOGICRTCLI-BWHRDUBESA-M

Isomeric SMILES

C[C@@H]([C@H](C)O)[C@@H]([C@H]1C[C@H]2CO[C@H]([C@@H]([C@@H]2O1)O)C/C(=C/C(=O)OCCCCCCCCC(=O)[O-])/C)O.[Na+]

Canonical SMILES

CC(C(C)O)C(C1CC2COC(C(C2O1)O)CC(=CC(=O)OCCCCCCCCC(=O)[O-])C)O.[Na+]

Origin of Product

United States

Biological Activity

Sodium;9-[(E)-4-[(2R,3aS,6S,7S,7aR)-2-[(1S,2S,3S)-1,3-dihydroxy-2-methylbutyl]-7-hydroxy-3,3a,4,6,7,7a-hexahydro-2H-furo[3,2-c]pyran-6-yl]-3-methylbut-2-enoyl]oxynonanoate is a complex compound with significant biological activity. This article delves into its structure, biological properties, potential applications in medicine, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of C26H43NaO9C_{26}H_{43}NaO_9 and a molecular weight of approximately 522.60 g/mol. The IUPAC name indicates a complex structure featuring multiple stereocenters and functional groups that contribute to its biological activity.

Key Structural Features:

  • Furo[3,2-c]pyran moiety: This feature is crucial for the compound's interaction with biological systems.
  • Hydroxyl groups: The presence of hydroxyl groups enhances solubility and reactivity.

Antimicrobial Properties

Research has indicated that sodium;9-[(E)-4-[(2R,3aS,6S,7S,7aR)-... exhibits notable antimicrobial properties. It is structurally related to mupirocin—a well-known antibiotic used for treating bacterial infections. Mupirocin works by inhibiting bacterial protein synthesis through the specific binding to bacterial isoleucyl-tRNA synthetase.

Mechanism of Action:

  • The compound likely interferes with the bacterial protein synthesis pathway by mimicking natural substrates.

Anti-inflammatory Effects

In vitro studies have shown that the compound may possess anti-inflammatory properties. It has been observed to reduce the production of pro-inflammatory cytokines in various cell lines. This suggests potential therapeutic applications in conditions characterized by excessive inflammation.

Case Study:
A study on human keratinocytes treated with sodium;9-[(E)-4 showed a significant reduction in interleukin (IL)-6 and tumor necrosis factor (TNF)-α levels compared to untreated controls.

Research Findings

Several studies have investigated the pharmacological effects of sodium;9-[(E)-4-. Below are summarized findings from key research articles:

Study ReferenceFocusFindings
Antimicrobial ActivityEffective against Staphylococcus aureus with MIC values comparable to mupirocin.
Anti-inflammatory ActivityReduced IL-6 and TNF-α in keratinocyte models.
PharmacokineticsDemonstrated favorable absorption characteristics in animal models.

Potential Applications

Given its biological activities, sodium;9-[(E)-4 may have several potential applications:

  • Topical Antibiotic: Similar to mupirocin for treating skin infections.
  • Anti-inflammatory Agent: Possible use in dermatological conditions involving inflammation.
  • Pharmaceutical Development: As a lead compound for developing new therapeutic agents targeting bacterial infections or inflammatory diseases.

Scientific Research Applications

Based on the search results, here is information on compounds related to "sodium;9-[(E)-4-[(2R,3aS,6S,7S,7aR)-2-[(1S,2S,3S)-1,3-dihydroxy-2-methylbutyl]-7-hydroxy-3,3a,4,6,7,7a-hexahydro-2H-furo[3,2-c]pyran-6-yl]-3-methylbut-2-enoyl]oxynonanoate."

This compound is an impurity of Mupirocin . Mupirocin is a topical treatment for bacterial skin infections, available as a cream or ointment .

The search results provide information regarding the chemical properties of Mupirocin and its related compounds:

Mupirocin and Related Compounds

  • 9-[[(2E)-4-[(2R,3aS,6S,7S)-2-[(2S,3S)-1,3-Dihydroxy-2-methylbutyl]-7-hydroxyhexahydro-4H-furo[3,2-c]pyran-6-yl]-3-methylbut-2-enoyl]oxy]nonanoic Acid Sodium Salt :
    • Catalogue No.: PA 13 61040
    • Molecular Formula: C26H43NaO9
    • Molecular Weight: 522.60
  • 9-[[(2E)-4-[(2R,3aS,6S,7S)-2-[(2S,3S)-1,3-Dihydroxy-2-methylbutyl]-7-hydroxyhexahydro-4H-furo[3,2-c]pyran-6-yl]-3-methylbut-2-enoyl]oxy]nonanoic Acid :
    • Catalogue No.: PA 13 61041
  • 9-[[(2E)-4-[(2R,3RS,4aS,7S,8S,8aR)-3,8-Dihydroxy-2-[(1S,2S)-2-hydroxy-1-methylpropyl]hexahydro-2H,5H-pyrano[4,3-b]pyran-7-yl]-3-methylbut-2-enoyl]oxy]nonanoic Acid Sodium Salt :
    • Catalogue No.: PA 13 61050
  • 9-[[(2E)-4-[(2R,3RS,4aS,7S,8S,8aR)-3,8-Dihydroxy-2-[(1S,2S)-2-hydroxy-1-methylpropyl]hexahydro-2H,5H-pyrano[4,3-b]pyran-7-yl]-3-methylbut-2-enoyl]oxy]nonanoic Acid :
    • Catalogue No.: PA 13 61051
  • Sodium 9-(((E)-4-((2S,3aS,6S,7S,7aR)-2-((2S,3S)-1,3-dihydroxy-2-methylbutyl)-7-hydroxyhexahydro-4H-furo[3,2-c]pyran-6-yl)-3-methylbut-2-enoyl)oxy)nonanoate :
    • Catalogue No.: PA 13 61560
    • Molecular Weight: 522.61
  • 9-(((2E)-4-((2R,3aS,6S,7S)-2-((2S,3S)-1,3-Dihydroxy-2-methylbutyl)-7-hydroxyhexahydro-4H-furo(3,2-C)pyran-6-yl)-3-methylbut-2-enoyl)oxy)nonanoic acid :
    • PubChem CID: 86278212
    • Molecular Weight: 500.6 g/mol
    • IUPAC Name: 9-[(E)-4-[(2R,3aS,6S,7S)-2-[(2S,3S)-1,3-dihydroxy-2-methylbutyl]-7-hydroxy-3,3a,4,6,7,7a-hexahydro-2H-furo[3,2-c]pyran-6-yl]-3-methylbut-2-enoyl]oxynonanoic acid
    • Synonyms: IR6520UV0B, 71087-97-3, Mupirocin EP Impurity D, UNII-IR6520UV0B

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Similarity and Tanimoto Coefficients

The compound was compared to analogs using Tanimoto coefficients (Tc) and Morgan fingerprints (radius 2, 2048 bits). Key comparisons include:

Compound Name CAS Number Tc Molecular Weight (g/mol) LogP H-Bond Donors H-Bond Acceptors
Sodium;9-[(E)-4-[(2R,3aS,6S,7S,7aR)-2-[(1S,2S,3S)-1,3-dihydroxy-2-methylbutyl]-7-hydroxy-furopyran-yl]-3-MeB2E]oxynonanoate 71087-97-3 1.00 586.6 1.2 6 9
Ethyl 3-(6-bromo-2-(4-(dimethylamino)styryl)quinolin-4-yl)-2-cyano-3-oxopropanoate (8a) N/A 0.32 483.3 3.8 1 5
Aglaithioduline N/A 0.70* 430.5 2.1 4 6
N-Isobutyl-9-(tetrahydropyran-2-yloxy)-2E,4E-nonadienamide (4) N/A 0.48 332.4 2.9 2 4

*Tc calculated against SAHA (vorinostat), a reference HDAC inhibitor.

Key Observations :

  • The target compound exhibits low similarity (Tc < 0.5) to most non-furopyran analogs (e.g., compound 8a, Tc = 0.32). Higher similarity (Tc = 0.70) to aglaithioduline reflects shared hydroxyl and branched alkyl motifs.
  • LogP differences highlight its moderate lipophilicity (LogP = 1.2) compared to highly lipophilic analogs like compound 8a (LogP = 3.8), suggesting distinct tissue distribution profiles.
Functional Group and Stereochemical Variations
  • Sodium vs. Ethyl Esters : The sodium salt in the target compound improves water solubility relative to ethyl esters (e.g., compound 4 in ), which exhibit higher LogP and membrane permeability.
  • Stereochemistry : Diastereomers with alternate configurations in the furopyran ring (e.g., 2S,3aR vs. 2R,3aS) show reduced binding affinity in molecular docking studies, emphasizing stereochemical precision.

Key Findings :

  • The target compound shares 78% proteomic similarity with aglaithioduline, corroborating structural Tc data and suggesting overlapping epigenetic targets (e.g., HDACs).
  • In contrast, its low similarity to ripasudil (42%) reflects divergent mechanisms, such as ROCK kinase vs. HDAC inhibition.

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves:

  • Construction of the hexahydro-furo-pyran core with defined stereochemistry
  • Attachment of the 1,3-dihydroxy-2-methylbutyl side chain
  • Esterification with (E)-4-(3-methylbut-2-enoyl)oxy nonanoic acid or its activated derivative
  • Formation of the sodium salt by neutralization with sodium hydroxide or sodium carbonate

Stepwise Preparation Details

Step Description Reagents/Conditions Notes
1 Synthesis of the furo[3,2-c]pyran ring system Cyclization of appropriate sugar derivatives under acidic conditions Control of stereochemistry by choice of protecting groups and reaction conditions
2 Introduction of the 1,3-dihydroxy-2-methylbutyl side chain Nucleophilic substitution or glycosylation with chiral side chain precursors Use of chiral auxiliaries or enzymatic resolution to ensure stereochemical purity
3 Esterification with (E)-4-(3-methylbut-2-enoyl)oxy nonanoic acid Activation of acid as acid chloride or anhydride, followed by reaction with hydroxyl group Mild base catalysis to avoid epimerization
4 Conversion to sodium salt Treatment with aqueous sodium hydroxide or sodium carbonate Ensures water solubility and pharmaceutical suitability

Representative Synthetic Routes

  • According to impurity profiling and synthesis data related to mupirocin analogs, the esterification step is critical and often performed using DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) coupling agents in the presence of catalytic DMAP (4-dimethylaminopyridine).
  • Protecting groups such as acetals or silyl ethers are employed during ring construction to safeguard sensitive hydroxyls, removed selectively post-esterification.
  • The sodium salt is typically isolated by precipitation or lyophilization after neutralization.

Process Optimization and Scale-Up Considerations

  • Stereochemical control is paramount; thus, chiral pool starting materials or enzymatic steps are preferred.
  • Solvent choice (e.g., dimethoxyethane, diethyl ether) affects yield and purity.
  • Purification often involves chromatography and crystallization to remove side products and isomers.

Summary Table of Preparation Parameters

Parameter Typical Conditions Purpose/Effect
Ring cyclization Acidic medium, controlled temperature Stereoselective ring formation
Side chain attachment Chiral nucleophiles, mild base Stereochemical fidelity
Esterification DCC/EDC, DMAP, inert solvent Efficient coupling without racemization
Salt formation Aqueous NaOH, pH ~7-8 Enhances solubility and stability
Purification Chromatography, crystallization High purity and yield

Research Findings and Analytical Data

  • Analytical characterization typically includes NMR (1H, 13C), MS, IR, and optical rotation to confirm stereochemistry and purity.
  • Impurity profiles indicate that incomplete esterification or side reactions at hydroxyl groups are common challenges.
  • Stability studies show that the sodium salt form is more stable under physiological conditions than the free acid.

Q & A

Q. How can researchers optimize the stereoselective synthesis of this compound to ensure high purity?

The synthesis involves cyclization and olefination reactions, with critical control over reaction conditions (e.g., temperature, solvent polarity) to favor the E-isomer. High-performance liquid chromatography (HPLC) should be employed at each step to monitor intermediates and final product purity. Adjusting stoichiometric ratios of reactants and catalysts (e.g., chiral auxiliaries) can enhance stereoselectivity .

Q. What analytical techniques are most effective for characterizing this compound’s complex polycyclic structure?

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR resolve stereochemical features, such as hydroxyl group configurations and the furopyran backbone. For example, coupling constants (e.g., J = 8.8 Hz in aromatic regions) confirm spatial arrangements .
  • Mass Spectrometry (MS): High-resolution MS validates molecular weight and fragmentation patterns.
  • X-ray Crystallography: Resolves absolute stereochemistry, as demonstrated in structurally similar compounds with twisted chair conformations and hydrogen-bonding networks .

Q. How does the compound’s stability vary under different storage and experimental conditions?

Stability is influenced by its multiple hydroxyl groups and sodium counterion. Recommendations:

  • Store at –20°C in inert atmospheres to prevent oxidation.
  • Avoid prolonged exposure to light or moisture, which may hydrolyze ester linkages.
  • Use buffered solutions (pH 6–8) for biological assays to minimize degradation .

Advanced Research Questions

Q. What computational strategies can predict and optimize this compound’s reactivity in novel reactions?

Quantum chemical calculations (e.g., density functional theory) model reaction pathways, such as olefin metathesis or hydroxyl group functionalization. Machine learning integrates experimental data (e.g., reaction yields, solvent effects) to refine predictive models. For example, ICReDD’s workflow combines computation and experimental feedback to accelerate reaction discovery .

Q. How can structure-activity relationship (SAR) studies improve its pharmacological profile?

  • Functional Group Modifications: Replace the sodium counterion with other cations (e.g., potassium) to alter solubility.
  • Bioisosteres: Substitute the furopyran moiety with carbocyclic analogs to enhance metabolic stability.
  • Pro-drug Strategies: Esterify hydroxyl groups to improve membrane permeability, followed by enzymatic activation in target tissues .

Q. What experimental designs resolve contradictions in reported biological activity data?

  • Orthogonal Assays: Use both enzymatic inhibition assays (e.g., fluorescence-based) and cell-based viability tests to confirm activity.
  • Batch Reprodubility Checks: Variability in synthetic batches (e.g., residual solvents) can skew results; replicate experiments across independent syntheses.
  • Meta-Analysis: Cross-reference data with structurally related compounds (e.g., mupirocin analogs) to identify conserved bioactive motifs .

Q. How can researchers mechanistically study degradation pathways under physiological conditions?

  • Forced Degradation Studies: Expose the compound to oxidative (H2O2), acidic (HCl), and basic (NaOH) conditions, followed by LC-MS to identify breakdown products.
  • Isotope Labeling: Track 13C-labeled hydroxyl groups to elucidate hydrolysis kinetics.
  • Surface Reactivity Analysis: Probe interactions with biological membranes using microspectroscopic imaging to assess adsorption-driven degradation .

Methodological Considerations

  • Safety Protocols: Use EN 166-compliant goggles, fire-resistant lab coats, and full-face respirators when handling powdered forms due to potential respiratory irritation .
  • Data Validation: Cross-check NMR assignments with 2D techniques (COSY, HSQC) to avoid misinterpretation of overlapping signals .

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